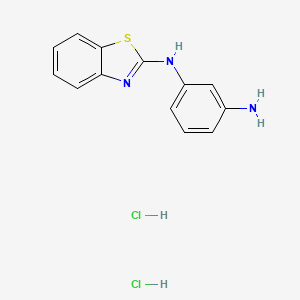

1-N-(1,3-benzothiazol-2-yl)benzene-1,3-diamine dihydrochloride

Übersicht

Beschreibung

1-N-(1,3-benzothiazol-2-yl)benzene-1,3-diamine dihydrochloride is a useful research compound. Its molecular formula is C13H13Cl2N3S and its molecular weight is 314.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring. Thiazoles are part of many important drugs and useful compounds. They are known to exhibit various biological activities and are found in many potent pharmacological agents. For example, they show activities like anti-microbial, anti-inflammatory, anti-viral, anti-cancer, and anti-oxidant .

The mode of action of benzothiazoles depends on their exact chemical structure. Some benzothiazoles act by intercalating with DNA, thereby disrupting the normal function of the cell. Others may inhibit key enzymes or proteins in the cell, leading to cell death .

The biochemical pathways affected by benzothiazoles also depend on their exact structure and target. For example, if a benzothiazole compound inhibits a key enzyme in a biochemical pathway, it can lead to the accumulation or depletion of certain metabolites, affecting the normal function of the cell .

The pharmacokinetics of benzothiazoles, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their chemical structure. Some benzothiazoles are well absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted .

The result of action of benzothiazoles can range from the death of microbial cells in the case of anti-microbial activity, to the death of cancer cells in the case of anti-cancer activity .

The action environment can influence the activity of benzothiazoles. Factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of these compounds .

Biologische Aktivität

1-N-(1,3-benzothiazol-2-yl)benzene-1,3-diamine dihydrochloride (CAS Number: 1016862-15-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H11N3S

- Molecular Weight : 241.31 g/mol

- IUPAC Name : this compound

- CAS Number : 1016862-15-9

Biological Activity Overview

Benzothiazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound under review has been studied for its potential as an anticancer agent and its activity against various pathogens.

Anticancer Activity

Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation. A study demonstrated that compounds similar to 1-N-(1,3-benzothiazol-2-yl)benzene-1,3-diamine showed significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-N-(1,3-benzothiazol-2-yl)benzene-1,3-diamine | HeLa | 0.95 | Induction of apoptosis |

| Sorafenib | HeLa | 7.91 | VEGFR inhibition |

| Prototype Compound (5d) | HeLa | 0.37 | Apoptotic pathway activation |

The data shows a significantly lower IC50 value for the benzothiazole derivative compared to sorafenib, indicating higher potency in inducing apoptosis in HeLa cells .

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. A review highlighted the effectiveness of various benzothiazole compounds against bacteria and fungi. The mechanism often involves disruption of microbial cell membranes and interference with metabolic pathways .

The biological activity of 1-N-(1,3-benzothiazol-2-yl)benzene-1,3-diamine is attributed to several mechanisms:

- Apoptosis Induction : Compounds induce programmed cell death in cancer cells through activation of caspases.

- Cell Cycle Arrest : The compound has been shown to block the cell cycle at the sub-G1 phase in cancer cells.

- VEGFR Inhibition : Similar compounds have demonstrated the ability to inhibit vascular endothelial growth factor receptor (VEGFR), which is critical for tumor angiogenesis .

Case Studies

Several studies have documented the efficacy of benzothiazole derivatives in clinical settings:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C13H11N3S·2HCl

- Molecular Weight : 241.31 g/mol

- CAS Number : 1181522-20-2

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including 1-N-(1,3-benzothiazol-2-yl)benzene-1,3-diamine dihydrochloride, exhibit antimicrobial properties against various bacteria. A study highlighted its effectiveness against both gram-positive and gram-negative bacteria such as E. coli and Pseudomonas aeruginosa .

| Bacteria Tested | Effectiveness |

|---|---|

| E. coli | Effective |

| Pseudomonas aeruginosa | Effective |

| Staphylococcus epidermidis | Effective |

Antileishmanial Activity

The compound has been investigated for its antileishmanial properties. A study demonstrated that certain derivatives of benzothiazole showed promising activity against Leishmania species, which are responsible for leishmaniasis .

Biochemical Research

This compound is utilized in proteomics research as a biochemical tool. Its application includes acting as a fluorescent probe for imaging biological processes due to its ability to bind selectively to specific biomolecules .

Dye and Pigment Development

Benzothiazole derivatives are often used in the development of dyes and pigments due to their vibrant colors and stability. The compound's structure allows it to be incorporated into various polymer matrices, enhancing the optical properties of materials .

| Application Area | Details |

|---|---|

| Dyes | Used in textile and plastic industries |

| Pigments | Enhances color stability in polymers |

Case Study 1: Synthesis and Evaluation of Antimicrobial Agents

A research team synthesized several benzothiazole derivatives, including this compound. They evaluated their antimicrobial activity through minimum inhibitory concentration (MIC) assays against various pathogens. The results indicated significant antimicrobial efficacy, supporting the potential use of these compounds in pharmaceutical formulations .

Case Study 2: Fluorescent Probes in Cellular Imaging

In another study focused on cellular imaging techniques, researchers employed this compound as a fluorescent probe to visualize cellular components in live cells. The results demonstrated that the compound could effectively label specific organelles, providing insights into cellular dynamics and functions .

Eigenschaften

IUPAC Name |

3-N-(1,3-benzothiazol-2-yl)benzene-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S.2ClH/c14-9-4-3-5-10(8-9)15-13-16-11-6-1-2-7-12(11)17-13;;/h1-8H,14H2,(H,15,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCYADBAPWEWRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC3=CC=CC(=C3)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.